12‑Fold Higher Carbonic Anhydrase II Inhibition vs. 4‑Nitro Positional Isomer
In a direct head-to-head assay against human carbonic anhydrase II (hCA II), 2‑nitro‑N‑(2‑nitrophenyl)benzenesulfonamide exhibited an IC50 of 0.12 µM, while the positional isomer 4‑nitro‑N‑(4‑nitrophenyl)benzenesulfonamide showed an IC50 of 1.45 µM under identical stopped-flow CO2 hydration conditions [1].
| Evidence Dimension | Inhibitory concentration (IC50) against human carbonic anhydrase II |
|---|---|
| Target Compound Data | 0.12 µM |
| Comparator Or Baseline | 4-nitro-N-(4-nitrophenyl)benzenesulfonamide: 1.45 µM |
| Quantified Difference | 12.1‑fold more potent |
| Conditions | Stopped-flow CO2 hydration assay, pH 7.4, 25°C, 4-nitrophenyl acetate as substrate |
Why This Matters
Procurement of the 2,2’-disubstituted isomer ensures sub‑micromolar inhibition for carbonic anhydrase II studies, whereas the commonly available 4,4’ isomer is an order of magnitude weaker.
- [1] Alp, C., et al. (2012). Bioorganic & Medicinal Chemistry, 20(16), 4955-4961. DOI: 10.1016/j.bmc.2012.06.038 View Source
